molecular formula C42H44N2O2 B1148315 (4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate CAS No. 125597-36-6

(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate

Cat. No.: B1148315
CAS No.: 125597-36-6
M. Wt: 608.822
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutenediylium core with two indolylidene substituents, making it an interesting subject for research in organic chemistry and materials science.

Properties

IUPAC Name

(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O2/c1-7-9-23-43-33-21-19-27-15-11-13-17-29(27)37(33)41(3,4)35(43)25-31-39(45)32(40(31)46)26-36-42(5,6)38-30-18-14-12-16-28(30)20-22-34(38)44(36)24-10-8-2/h11-22,25-26H,7-10,23-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTUMZQBOGDCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)C4=O)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C4=C(/C(=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)/C4=O)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate typically involves multiple steps, starting with the preparation of the indole derivatives. These derivatives are then subjected to condensation reactions with appropriate aldehydes to form the indolylidene intermediates. The final step involves the cyclization of these intermediates to form the cyclobutenediylium core under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the indolylidene groups to their corresponding indoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce indoline compounds.

Scientific Research Applications

(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate involves its interaction with specific molecular targets and pathways. The indolylidene groups can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The cyclobutenediylium core may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-2-[2-[3-[2-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-2-chloro-1-cyclopenten-1-yl]ethenyl]-1,1-dimethyl-1H-benz[e]indolium hexafluorophosphate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Indole derivatives: Compounds containing the indole nucleus, which exhibit diverse biological and chemical properties.

Uniqueness

(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate is unique due to its combination of indolylidene groups and a cyclobutenediylium core, providing a distinct set of chemical and biological properties

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